molecular formula C12H18FNO B5820797 2-[(3-fluorobenzyl)(propyl)amino]ethanol

2-[(3-fluorobenzyl)(propyl)amino]ethanol

Cat. No. B5820797
M. Wt: 211.28 g/mol
InChI Key: MQHCPZWITJKWFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-fluorobenzyl)(propyl)amino]ethanol, also known as FPEA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. FPEA is a synthetic compound that belongs to the family of phenethylamines and has been found to possess a wide range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-[(3-fluorobenzyl)(propyl)amino]ethanol is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of various physiological processes such as mood, cognition, and perception. 2-[(3-fluorobenzyl)(propyl)amino]ethanol has also been found to inhibit the reuptake of dopamine and norepinephrine, which can lead to an increase in their levels in the brain.
Biochemical and Physiological Effects:
2-[(3-fluorobenzyl)(propyl)amino]ethanol has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and serotonin, which can lead to an increase in mood, motivation, and cognition. 2-[(3-fluorobenzyl)(propyl)amino]ethanol has also been found to have an analgesic effect, which can be useful in pain management. Additionally, 2-[(3-fluorobenzyl)(propyl)amino]ethanol has been found to have anxiolytic and antidepressant effects, which can be beneficial in the treatment of anxiety and depression.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(3-fluorobenzyl)(propyl)amino]ethanol in lab experiments is its ability to selectively target specific receptors in the brain, which can lead to more precise results. Additionally, 2-[(3-fluorobenzyl)(propyl)amino]ethanol has a relatively simple synthesis method, which makes it easily accessible for researchers. However, one of the limitations of using 2-[(3-fluorobenzyl)(propyl)amino]ethanol is its potential for abuse, which can lead to ethical concerns in research.

Future Directions

There are several future directions for the research of 2-[(3-fluorobenzyl)(propyl)amino]ethanol. One direction is the exploration of its potential as a drug candidate for the treatment of various diseases such as depression, anxiety, and addiction. Another direction is the investigation of its mechanism of action and its effects on specific receptors in the brain. Additionally, the development of analogs of 2-[(3-fluorobenzyl)(propyl)amino]ethanol with improved efficacy and safety profiles is an area of interest for future research.
Conclusion:
In conclusion, 2-[(3-fluorobenzyl)(propyl)amino]ethanol is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The synthesis method of 2-[(3-fluorobenzyl)(propyl)amino]ethanol involves the reaction of 3-fluorobenzyl bromide with propylamine in the presence of anhydrous potassium carbonate and dimethylformamide. 2-[(3-fluorobenzyl)(propyl)amino]ethanol has been found to have potential applications in neuroscience, pharmacology, and medicinal chemistry. Its mechanism of action is believed to involve the modulation of various neurotransmitters in the brain. 2-[(3-fluorobenzyl)(propyl)amino]ethanol has various biochemical and physiological effects, including anxiolytic, antidepressant, and analgesic effects. While 2-[(3-fluorobenzyl)(propyl)amino]ethanol has several advantages for lab experiments, its potential for abuse is a limitation that needs to be considered. Future research directions for 2-[(3-fluorobenzyl)(propyl)amino]ethanol include the exploration of its potential as a drug candidate and the investigation of its mechanism of action and effects on specific receptors in the brain.

Synthesis Methods

The synthesis of 2-[(3-fluorobenzyl)(propyl)amino]ethanol involves the reaction of 3-fluorobenzyl bromide with propylamine in the presence of anhydrous potassium carbonate and dimethylformamide. The resulting product is then treated with sodium borohydride in methanol to obtain 2-[(3-fluorobenzyl)(propyl)amino]ethanol. The purity of the synthesized compound can be determined using chromatographic techniques such as thin-layer chromatography or high-performance liquid chromatography.

Scientific Research Applications

2-[(3-fluorobenzyl)(propyl)amino]ethanol has been found to have potential applications in various scientific research fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 2-[(3-fluorobenzyl)(propyl)amino]ethanol has been shown to have a significant effect on the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. In pharmacology, 2-[(3-fluorobenzyl)(propyl)amino]ethanol has been found to have an analgesic effect and has been used in pain management research. In medicinal chemistry, 2-[(3-fluorobenzyl)(propyl)amino]ethanol has been explored as a potential drug candidate for the treatment of various diseases such as depression, anxiety, and addiction.

properties

IUPAC Name

2-[(3-fluorophenyl)methyl-propylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FNO/c1-2-6-14(7-8-15)10-11-4-3-5-12(13)9-11/h3-5,9,15H,2,6-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHCPZWITJKWFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCO)CC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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